alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride
Description
α-Isopropyl-α-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride is a synthetic derivative of 1-naphthylacetic acid (NAA), a well-characterized plant growth regulator . The compound features a naphthalene backbone substituted with an acetic acid group, further modified with an isopropyl group and a 4-dimethylaminobutyl side chain. The hydrochloride salt enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmacological or agricultural applications .
Properties
CAS No. |
6683-14-3 |
|---|---|
Molecular Formula |
C21H30ClNO2 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
(5-carboxy-6-methyl-5-naphthalen-1-ylheptyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-16(2)21(20(23)24,14-7-8-15-22(3)4)19-13-9-11-17-10-5-6-12-18(17)19;/h5-6,9-13,16H,7-8,14-15H2,1-4H3,(H,23,24);1H |
InChI Key |
QCCNMOSNNRDEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 1-naphthylacetonitrile with isopropyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-dimethylaminobutyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is employed in the study of cellular processes and as a tool for investigating biochemical pathways.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s unique substituents differentiate it from simpler naphthylacetic acid derivatives. Below is a comparative analysis based on structural analogs and functional data from the evidence:
Table 1: Comparative Properties of Naphthylacetic Acid Derivatives
*Calculated based on structural formula.
Key Comparisons
Bioactivity: NAA is widely used to promote root elongation in plants at nanomolar concentrations (e.g., 50 nM in Arabidopsis studies) . The hydrochloride salt in the target compound mirrors modifications seen in pharmaceuticals like naphazoline hydrochloride, where solubility and ionic interactions are critical for efficacy .
Solubility and Stability: NAA requires organic solvents (e.g., acetonitrile) for dissolution in experimental settings . In contrast, the hydrochloride salt in the target compound likely improves water solubility, enabling intravenous or topical applications.
This feature is analogous to pesticide cloquintocet-mexyl, where alkyl chains enhance environmental stability .
Research Findings and Hypotheses
While direct data on the target compound are absent in the evidence, inferences can be drawn from related studies:
- Agricultural Potential: NAA’s role in root development (evidenced in Arabidopsis under stress conditions ) suggests the target compound could be engineered for stress-resistant crops, though its complex structure may require optimized delivery systems.
- Pharmacological Applications: The dimethylaminobutyl side chain resembles tertiary amines in drug candidates, which often improve blood-brain barrier penetration or receptor binding .
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